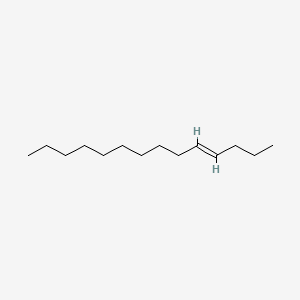

trans-4-Tetradecene

説明

Structure

3D Structure

特性

CAS番号 |

41446-78-0 |

|---|---|

分子式 |

C14H28 |

分子量 |

196.37 g/mol |

IUPAC名 |

(E)-tetradec-4-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h7,9H,3-6,8,10-14H2,1-2H3/b9-7+ |

InChIキー |

XEIYDTUADLFFTM-VQHVLOKHSA-N |

異性体SMILES |

CCCCCCCCC/C=C/CCC |

正規SMILES |

CCCCCCCCCC=CCCC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for E 4 Tetradecene and Its Stereoisomers

Catalytic Approaches for Selective Alkene Synthesis

Olefin metathesis is a powerful organic reaction involving the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This Nobel Prize-winning reaction provides a versatile pathway to synthesize target alkenes that might be difficult to produce using other methods. wikipedia.orglibretexts.org For the synthesis of (E)-4-tetradecene, cross-metathesis is a particularly relevant technique.

The development of well-defined ruthenium-based catalysts, such as Grubbs-type catalysts, has revolutionized olefin metathesis, making it a reliable tool for synthetic chemists. uwindsor.ca These catalysts are known for their tolerance to various functional groups and their ability to be modified to control the stereochemical outcome of the reaction. uwindsor.caresearchgate.net

The stereoselectivity (the preference for forming a trans or cis isomer) is governed by the catalyst's structure, particularly the ligands attached to the ruthenium metal center. researchgate.net For instance, specific ruthenium catalysts bearing dithiolate ligands have been shown to perform stereoretentive metathesis, meaning they can convert an E-configured starting olefin into an E-configured product with exceptional selectivity, often exceeding 99%. core.ac.uk Similarly, ruthenium(IV) complexes have demonstrated high E-selectivity in isomerization reactions, achieving trans/cis ratios of 99:1. rsc.org The choice of N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst can also significantly influence the E/Z ratio of the final alkene product. researchgate.net This level of control is crucial for producing isomerically pure (E)-4-tetradecene.

A classic and straightforward method for synthesizing alkenes is the dehydration of alcohols. libretexts.org In this approach, an alcohol is heated in the presence of a strong acid catalyst, leading to the elimination of a water molecule and the formation of a double bond. To produce 4-tetradecene, the corresponding alcohol, 4-tetradecanol, would be the starting material.

Research has demonstrated the successful dehydration of long-chain primary alcohols using trifluoromethanesulfonic acid as a catalyst. In one example, the dehydration of tetradecanol (B45765) at 240°C yielded a product mixture containing a high percentage of tetradecene. google.comgoogle.comgoogleapis.com

| Starting Material | Catalyst | Reaction Conditions | Product Composition |

|---|---|---|---|

| Tetradecanol (Lorol® C14) | Trifluoromethanesulfonic acid | Heated to 240°C for 5 hours | 84.3% Tetradecene, 10.8% Tetradecanol, 4.8% Ditetradecyl ether |

The mechanism of acid-catalyzed alcohol dehydration depends on the structure of the alcohol. libretexts.org For secondary alcohols like 4-tetradecanol, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. This multi-step process can be described as follows:

Protonation of the Hydroxyl Group : The hydroxyl (-OH) group of the alcohol acts as a base, accepting a proton (H⁺) from the acid catalyst. This converts the poor leaving group (-OH) into a very good leaving group, an alkyloxonium ion (-OH₂⁺). libretexts.orgyoutube.com

Formation of a Carbocation : The alkyloxonium ion departs as a neutral water molecule in the slow, rate-determining step. This results in the formation of a carbocation, a positively charged carbon atom, at the C4 position of the tetradecyl chain. chemguide.co.uk

Deprotonation to Form the Alkene : A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation (either C3 or C5). The electrons from the C-H bond then form a new pi bond, creating the carbon-carbon double bond of the alkene and regenerating the acid catalyst. chemguide.co.uk

When deprotonation occurs, it can lead to a mixture of alkene isomers. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. However, in the case of 4-tetradecanol, proton removal from either adjacent carbon can lead to a mixture of products, including 3-tetradecene (B8821434) and 4-tetradecene.

Transition metal catalysis offers alternative routes to alkenes through various coupling reactions. These methods can provide high selectivity under mild conditions.

An effective method for alkene synthesis involves the reaction of gem-dibromoalkanes (alkanes with two bromine atoms on the same carbon) with organometallic reagents, catalyzed by manganese(II) salts. oup.com Research has shown that treating a gem-dibromoalkane with a Grignard reagent in the presence of a catalytic amount of manganese(II) chloride (MnCl₂) can produce alkenes with high stereoselectivity. oup.com

Specifically, the reaction of 1,1-dibromodecane with butylmagnesium bromide, catalyzed by MnCl₂, yields a mixture of 4-tetradecene and 5-tetradecene. This reaction shows a strong preference for the formation of the E (trans) isomer. oup.com

| Reactants | Catalyst | Combined Yield (4- and 5-tetradecene) | Isomer Ratio of 4-Tetradecene |

|---|---|---|---|

| 1,1-dibromodecane and Butylmagnesium bromide | Manganese(II) chloride (catalytic) | 83% | (E/Z) = 92/8 |

Transition Metal-Catalyzed Coupling Reactions

Classical Organic Synthesis Routes with Stereochemical Control

Traditional organic synthesis provides a robust toolbox for the creation of specific alkene geometries. These methods, refined over decades, rely on well-understood reaction mechanisms to control the spatial arrangement of atoms around the newly formed double bond.

For the synthesis of (E)-4-tetradecene, the reaction would involve a C10 aldehyde (decanal) and a C4 phosphorus ylide. The ylide is typically prepared in a two-step process: first, an SN2 reaction between triphenylphosphine (B44618) and an appropriate alkyl halide (like 1-bromobutane) forms a phosphonium (B103445) salt. organicchemistrytutor.com This salt is then deprotonated with a strong base, such as butyllithium, to generate the nucleophilic ylide. organicchemistrytutor.com

The stereochemical outcome of the Wittig reaction—that is, whether the cis (Z) or trans (E) isomer is formed—is highly dependent on the nature of the ylide.

Non-stabilized Ylides: Ylides without electron-withdrawing groups are generally more reactive and tend to yield cis (Z)-alkenes as the major product.

Stabilized Ylides: Ylides that have an electron-withdrawing group attached to the negatively charged carbon are more stable. These stabilized ylides are more selective for the formation of trans (E)-alkenes.

Schlosser Modification: To favor the trans isomer even with non-stabilized ylides, a variation known as the Schlosser modification can be employed. It involves using excess lithium salt at low temperatures to equilibrate the reaction intermediate to its more stable trans configuration before the final elimination step.

A patent for a structurally related compound, 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene, confirms the utility of a Wittig-based strategy for generating the (E)-alkene backbone. google.com

A highly reliable and stereospecific method for synthesizing trans-alkenes is the partial reduction of an internal alkyne. This strategy involves first constructing the 14-carbon chain with a triple bond at the desired position (C-4) and then selectively reducing it to a trans-double bond.

The synthesis begins by forming a carbon-carbon bond using an acetylide ion. A terminal alkyne, such as 1-butyne, is deprotonated with a strong base like sodium amide (NaNH₂) to form the corresponding acetylide. masterorganicchemistry.com This acetylide is a potent nucleophile and can react with a primary alkyl halide, such as 1-bromodecane, in an SN2 reaction to create the C14 backbone of 4-tetradecyne. masterorganicchemistry.com

Once the internal alkyne is formed, its reduction to an alkene can be controlled to produce either the cis or trans isomer.

Reduction to cis-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond, yielding the cis-alkene. libretexts.orgrsc.orgmasterorganicchemistry.comwikipedia.org

Reduction to trans-Alkenes: To produce the desired (E)-4-tetradecene, a dissolving metal reduction is employed. libretexts.org This reaction uses sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures (–33 °C). masterorganicchemistry.combyjus.comyoutube.com The mechanism involves the sequential addition of two electrons from the sodium metal and two protons from the ammonia solvent. libretexts.orgmasterorganicchemistry.com A key intermediate is a vinyl radical, which can interconvert between its cis and trans forms. The trans configuration is sterically more stable and is therefore preferentially formed, leading to the trans-alkene as the major product. byjus.com

The following table summarizes the stereochemical outcomes of alkyne reduction:

Grignard reagents, or organomagnesium halides, are among the most important reagents in organic chemistry for forming carbon-carbon bonds. mt.com In the context of alkene synthesis, they are often used in transition-metal-catalyzed cross-coupling reactions to join an alkyl or vinyl group to another carbon framework.

One effective strategy for synthesizing (E)-4-tetradecene is the Kumada coupling reaction. This reaction involves coupling a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. To form (E)-4-tetradecene, one could react butylmagnesium bromide (a C4 Grignard reagent) with a stereochemically pure (E)-1-halo-1-decene (a C10 vinyl halide). The nickel or iron catalyst facilitates the coupling, preserving the trans geometry of the double bond in the final product. nih.govacs.org

Research has demonstrated various effective catalyst systems for such couplings:

Iron-catalyzed cross-coupling reactions between organolithium compounds (which are similar to Grignard reagents) and alkenyl iodides proceed with high stereospecificity. organic-chemistry.org

Manganese(II) chloride has been used to catalyze the reaction of Grignard reagents with gem-dibromoalkanes to produce (E)-alkenes with high selectivity. lookchem.com

Cobalt-catalyzed couplings of Grignard reagents with vinylic bromides have also proven efficient. organic-chemistry.org

These coupling strategies are powerful because they allow for the modular construction of complex molecules from readily available starting materials. thieme-connect.com

Introduction of Double Bonds via Acetylide Hydrogenation Methods

Emerging Synthetic Pathways and Green Chemistry Considerations for Unsaturated Hydrocarbons

While classical methods are robust, modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. pnas.org This includes developing catalytic reactions that minimize waste (high atom economy), using less hazardous materials, and simplifying operational procedures. pnas.org

A prominent emerging pathway for alkene synthesis is olefin metathesis . This reaction redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or tungsten complexes. ufpb.bracs.org For example, the self-metathesis of 1-octene (B94956) can produce 7-tetradecene, and the self-metathesis of trans-4-decene (B95707) has been studied with highly efficient ruthenium catalysts. ufpb.brresearchgate.netcdnsciencepub.com In principle, (E)-4-tetradecene could be synthesized via a cross-metathesis reaction between 1-pentene (B89616) and 1-undecene. The development of well-defined, functional-group-tolerant catalysts, such as Grubbs' catalysts, has made metathesis a highly versatile and often more atom-economical alternative to classical methods like the Wittig reaction. ufpb.br

Further green chemistry considerations in the synthesis of unsaturated hydrocarbons include:

Catalyst Development: There is a significant push to replace precious metal catalysts (like palladium and ruthenium) with catalysts based on earth-abundant and less toxic metals such as iron. nus.edu.sg Iron-catalyzed cross-coupling reactions are a promising sustainable alternative. organic-chemistry.orgnus.edu.sg

Solvent Choice: Many classical reactions require anhydrous organic solvents. Green approaches focus on using water as a reaction medium or performing reactions under solvent-free conditions. udel.eduacs.orgacs.org For instance, a green synthesis of electrophilic alkenes using a magnesium catalyst in water has been developed. acs.orgacs.org

Alternative Feedstocks: Long-term research aims to produce valuable hydrocarbons from sustainable feedstocks. An emerging and challenging field is the direct hydrogenation of carbon dioxide (CO₂) into long-chain unsaturated hydrocarbons like olefins, which could provide a pathway for converting a greenhouse gas into valuable chemicals. rsc.org

Oxidation Methods: Palladium-catalyzed aerobic oxidation reactions, which use molecular oxygen as the ultimate oxidant, represent a green approach to functionalizing unsaturated hydrocarbons. nih.gov

These emerging pathways and green principles are guiding the future of chemical synthesis, aiming to produce compounds like (E)-4-tetradecene more sustainably and efficiently.

Chemical Reactivity and Mechanistic Investigations of E 4 Tetradecene

Fundamental Reaction Pathways Involving the Olefinic Moiety

The π-bond of the olefin is susceptible to attack by electron-deficient species (electrophiles) and radicals, and it can be cleaved through oxidative processes like ozonolysis.

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophile. evitachem.comlibretexts.org The reaction typically proceeds in a two-step mechanism. msu.edu The first, and often rate-determining, step involves the addition of an electrophile (E⁺) to one of the carbons of the double bond, forming a carbocation intermediate on the adjacent carbon. libretexts.org For an internal, symmetrically substituted alkene like (E)-4-tetradecene, the initial electrophilic attack can occur at either C4 or C5, leading to a secondary carbocation at the other position.

The stereochemical outcome of the addition is determined in the second step, where a nucleophile (Nu⁻) attacks the carbocation. The geometry of the carbocation intermediate is planar, allowing the nucleophile to attack from either the same side as the electrophile (syn-addition) or the opposite side (anti-addition). libretexts.orgmsu.edu For many electrophilic additions to simple alkenes, such as halogenation with Br₂, the reaction proceeds through a cyclic halonium ion intermediate rather than an open carbocation. This cyclic intermediate blocks one face of the molecule, forcing the nucleophile to attack from the opposite side, resulting in a stereospecific anti-addition. dalalinstitute.com While addition of hydrogen halides (HX) can proceed via an open carbocation and lead to a mixture of syn and anti products, anti-addition is often favored, particularly in cyclic systems where steric hindrance can influence the approach of the reagents. msu.edu

Table 1: Expected Stereochemical Outcomes of Electrophilic Addition to (E)-4-Tetradecene

| Reagent | Intermediate | Predominant Stereochemistry | Product Type |

|---|---|---|---|

| HBr | Carbocation | Mixture of syn and anti | 4-Bromo- and 5-Bromotetradecane |

| Br₂ | Cyclic Bromonium Ion | anti | 4,5-Dibromotetradecane |

The olefinic bond in tetradecenes can also undergo radical addition reactions. The mechanism of these reactions can be elucidated using techniques such as electron paramagnetic resonance (EPR) spectroscopy combined with spin trapping. nih.gov Spin trapping involves the use of a "spin trap" molecule, typically a nitrone or a nitroso compound, which reacts with a short-lived, reactive radical to form a much more stable and persistent nitroxide radical, known as a spin adduct. mdpi.com This spin adduct can then be detected and characterized by EPR spectroscopy. nih.govmdpi.com

A study investigating the reaction of ethyl iododifluoroacetate with 1-tetradecene (B72687) in the presence of a Zn-NiCl₂·6H₂O system provided direct evidence for a radical mechanism through spin trapping. nih.govacs.org The researchers were able to trap the initially formed ethoxycarbonyldifluoromethyl radical using various spin traps like phenyl tert-butyl nitrone (PBN) and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). nih.gov The EPR spectra of the resulting adducts confirmed the presence of the radical intermediate. nih.gov Furthermore, in a subsequent step, the addition of this primary radical to the olefin (1-tetradecene) was shown to generate a second radical intermediate, which could also be trapped and detected, confirming the radical chain mechanism of the addition. nih.gov

Studies on the OH radical-initiated oxidation of 1-tetradecene in the presence of NOx have also been conducted, providing detailed quantitative mechanisms for atmospheric reactions. acs.org These experiments show that OH radical addition to the double bond is a major reaction pathway, leading to the formation of various products including β-hydroxynitrates and dihydroxycarbonyls. acs.org

Ozonolysis is the reaction of an alkene with ozone. In the gas phase, this reaction is a significant process in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org The reaction begins with the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). nih.gov This primary ozonide rapidly decomposes into a carbonyl compound and a highly energetic carbonyl oxide, known as a Criegee intermediate (CI). copernicus.orgnih.gov

For a trans-alkene like (E)-4-tetradecene, the ozonolysis reaction would yield two sets of products: propanal and a C₁₁ Criegee intermediate, or undecanal (B90771) and a C₃ Criegee intermediate. The initially formed Criegee intermediates are vibrationally excited. nih.gov They can either be stabilized through collisions with other gas molecules (forming stabilized Criegee intermediates, or sCIs) or undergo prompt unimolecular decomposition. copernicus.org The yield of stabilized CIs is an important parameter in atmospheric models, as sCIs can react with other atmospheric trace gases like SO₂, NO₂, and water vapor, influencing the formation of aerosols and OH radicals. copernicus.orgresearchgate.net

For linear trans-alkenes larger than trans-2-butene, the decomposition of the primary ozonide is expected to produce a nearly 50:50 mixture of syn- and anti-conformers of the Criegee intermediate. nih.gov The yield of stabilized Criegee intermediates (Y) tends to be larger for larger acyclic alkenes. copernicus.org For example, the sCI yield for trans-tetradec-7-ene has been reported to be effectively 1.0 at 298 K and 1 bar, indicating that for large alkenes, collisional stabilization is highly efficient. copernicus.org

Table 2: Recommended Total Stabilized Criegee Intermediate (sCI) Yields from Ozonolysis of Selected Alkenes at 298 K and 1 bar

| Alkene | sCI Yield (Y) |

|---|---|

| Ethene | 0.37 |

| Propene | 0.21 |

| trans-2-Butene | 0.36 |

| trans-5-Decene | 1.0 |

| trans-7-Tetradecene | 1.0 |

Source: Data from IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation. copernicus.org

Radical Addition Reactions: Mechanistic Elucidation via Spin Trapping (referencing related tetradecenes)

Catalytic Transformations of (E)-4-Tetradecene

Catalytic processes can be employed to convert (E)-4-tetradecene into other valuable chemical products or to change the position of the double bond within the carbon chain.

Hydroformylation, or oxo synthesis, is a major industrial process that converts an alkene into an aldehyde by adding a formyl group (–CHO) and a hydrogen atom across the double bond. osti.gov The reaction is typically catalyzed by transition metal complexes, most commonly rhodium. osti.govresearchgate.net For an internal alkene like (E)-4-tetradecene, hydroformylation can produce a mixture of regioisomeric aldehydes (e.g., 4-propylundecanal and 2-ethy dodecanal).

A significant challenge in the hydroformylation of internal olefins is controlling the regioselectivity to favor the linear aldehyde, which is often the more desired product for applications like detergents and plasticizers. researchgate.net Many catalyst systems that are highly selective for terminal alkenes show poor selectivity with internal alkenes. osti.gov Research into the hydroformylation of 7-tetradecene, a structurally similar internal alkene, using various rhodium-based catalysts has shown that reaction conditions such as temperature, pressure, and the ligand-to-metal ratio significantly affect the product distribution and catalyst performance. researchgate.net Often, hydroformylation of internal alkenes is accompanied by isomerization of the starting alkene, which further complicates the product mixture. researchgate.net The development of highly selective catalysts, such as those with bulky phosphite (B83602) ligands, aims to improve the conversion of internal olefins to linear aldehydes. acs.org

Table 3: Representative Catalyst Systems for Alkene Hydroformylation

| Catalyst Precursor | Ligand | Typical Substrate | Key Feature |

|---|---|---|---|

| Rh(CO)₂acac | Triphenylphosphine (B44618) (PPh₃) | Terminal Alkenes | Industrial standard, moderate linearity |

| Rh(CO)₂acac | Bulky Phosphites (e.g., Biphephos) | Internal & Terminal Alkenes | High activity, improved linearity for internal alkenes |

The position of the double bond in (E)-4-tetradecene can be changed through catalytic isomerization. This process involves migrating the double bond along the carbon chain, potentially leading to a thermodynamic equilibrium mixture of various tetradecene isomers. researchgate.net Isomerization can be achieved using both homogeneous and heterogeneous catalysts. researchgate.netlsu.edu

Homogeneous catalysts, such as certain ruthenium-based "alkene zipper" catalysts, are capable of isomerizing internal olefins to terminal olefins. acs.org This can be a key step in tandem reactions, for example, where an internal alkene is first isomerized to a terminal one and then subjected to a subsequent reaction like metathesis. acs.org

Heterogeneous catalysts are often preferred for industrial processes due to their ease of separation and recycling. researchgate.net Solid acid catalysts, including proton-form zeolites (like ZSM-35), sulfonated polymers, and silica-supported Nafion, can catalyze the positional isomerization of long-chain alkenes like 1-hexadecene. lsu.edu The mechanism on Brønsted acid catalysts generally involves the protonation of the double bond to form a carbocation, followed by a hydride shift to move the positive charge along the chain, and subsequent deprotonation to form a new double bond at a different position. lsu.edu Base catalysts, such as sodium oxide on a solid support, have also been developed for isomerizing terminal olefins to internal olefins under mild conditions. google.com During ethylene (B1197577) polymerization with certain metallocene catalysts, chain end isomerization can occur, leading to the formation of internal trans-vinylene groups, such as trans-7-tetradecene, within the polymer chain. cmu.edu

Polymerization and Oligomerization Mechanisms

The direct polymerization and oligomerization of internal olefins such as (E)-4-tetradecene are less common and mechanistically more challenging compared to their terminal alpha-olefin isomers. The steric hindrance around the internal double bond makes it less accessible to typical polymerization catalysts. However, the tetradecene structural unit is incorporated into polymers through various indirect routes, primarily involving the polymerization of 1-tetradecene or the oligomerization of smaller building blocks like ethylene.

Research into the polymerization of long-chain α-olefins has provided significant insights. For instance, 1-tetradecene is used as a monomer or comonomer in several polymerization processes. It can be polymerized using titanium complex catalysts to form high molecular weight poly(1-tetradecene). Furthermore, 1-tetradecene is a key component in the production of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. google.com The oligomerization of alpha-olefins like 1-tetradecene, typically in the presence of catalysts like aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), is followed by hydrogenation to yield the saturated, stable PAO base oils. google.com

Copolymerization represents another significant mechanism. Ethylene can be copolymerized with long-chain α-olefins (LCAOs), including 1-tetradecene, using specific catalyst systems. For example, the Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)–MAO catalyst system has been used to prepare ethylene/1-tetradecene copolymers [poly(E-co-TD)s]. acs.org These studies explore the transition from main-chain crystallization, typical for polyethylene (B3416737), to side-chain crystallization, which occurs in polymers with high LCAO content. acs.orgnih.gov

A highly controlled, quasi-living polymerization of 1-tetradecene (TD) has been achieved using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system. This method yields ultrahigh molecular weight (UHMW) poly(1-tetradecene) with relatively low polydispersity index (PDI) values. nih.gov The mechanism involves a highly active titanium catalyst that enables the polymerization to proceed at low temperatures, affording significant control over the polymer's molecular weight and structure. nih.gov

Graft polymerization is another relevant mechanism. Studies have investigated the kinetics of grafting maleic anhydride (B1165640) onto tetradecene in the presence of an initiator. The results suggest a chain mechanism where the rate of reaction is proportional to the square root of the initiator concentration, which is characteristic of free-radical polymerization processes. ajol.info

The industrial production of linear olefins often involves the oligomerization of ethylene, as seen in the Shell Higher Olefin Process (SHOP). This process generates a mixture of even-numbered α-olefins. While the target fractions (C₁₂-C₁₈) can be used directly, the other fractions are further processed via isomerization and metathesis to produce olefins of desired chain lengths, including internal olefins like tetradecene. wikipedia.org

Table 1: Catalyst Systems and Conditions for Polymerization Involving Tetradecene Monomers

| Monomer(s) | Catalyst System | Conditions | Polymer Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 1-Tetradecene (TD) | Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) – [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃ | -30 to -50 °C, n-hexane | Ultrahigh molecular weight poly(1-tetradecene) | Quasi-living polymerization; Mn up to 1.02 × 10⁶ g/mol, Mw/Mn = 1.38. | nih.gov |

| Ethylene (E), 1-Tetradecene (TD) | Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂) – MAO | Toluene | Poly(ethylene-co-1-tetradecene) [Poly(E-co-TD)s] | Produces high-molecular-weight copolymers with uniform compositions. | acs.org |

| Tetradecene, Maleic Anhydride | 2,5-dimethyl-2,5-di(t-butylperoxy)-3-hexyne (initiator) | 140 - 180 °C, 1,2-dichlorobenzene | Maleic anhydride-grafted tetradecene | Follows a free-radical chain mechanism. | ajol.info |

| 1-Tetradecene | Titanium complex | Not specified | Poly(1-tetradecene) | Used to synthesize high molecular weight polymer. |

Thermochemical and Kinetic Studies of Olefinic Transformations

The reactivity of (E)-4-tetradecene is dominated by transformations involving its carbon-carbon double bond. Key reactions include isomerization, metathesis, and ozonolysis, each with distinct thermochemical and kinetic profiles.

Olefin Isomerization and Metathesis: Internal olefins like (E)-4-tetradecene are thermodynamically more stable than their terminal isomers (e.g., 1-tetradecene). Base-catalyzed isomerization reactions typically convert less stable terminal alkenes into more stable internal forms. uantwerpen.be However, contra-thermodynamic methods have also been developed to convert internal olefins to terminal ones, proceeding through a proposed hydrogen atom abstraction mechanism. mit.edu

Olefin metathesis is a powerful transformation for redistributing alkylidene fragments. The Shell Higher Olefin Process (SHOP) is a prime industrial example that combines isomerization and metathesis. wikipedia.org In this process, α-olefins are first isomerized to internal olefins using catalysts like alkaline alumina. Subsequently, olefin metathesis, often using a rhenium(VII) oxide catalyst on alumina, converts these internal olefins into a mixture of different chain lengths. For instance, mixtures of internal olefins can be converted to 2-tetradecene (B8313900), a commercially valuable C14 product. wikipedia.org

Kinetic studies on olefin metathesis have focused on improving catalyst efficiency. For the self-metathesis of 1-octene (B94956) to produce 7-tetradecene, ruthenium-based catalysts have shown high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.netbeilstein-journals.org For example, second-generation Grubbs-type catalysts can achieve TONs significantly higher than first-generation catalysts. researchgate.net Similar high efficiencies have been reported for the self-metathesis of trans-4-decene (B95707). researchgate.netresearchgate.net

Ozonolysis: The gas-phase ozonolysis of 1-tetradecene has been studied to understand atmospheric reaction mechanisms. This reaction proceeds through the formation of a primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate (CI). researchgate.net For 1-tetradecene, this results in a C13 stabilized Criegee intermediate. Kinetic studies have measured the relative rates of reaction of this CI with various atmospheric compounds like alcohols and carboxylic acids, showing that reactivity correlates with the gas-phase acidity of the reactant. researchgate.net Oligomer formation has also been observed during the ozonolysis of analogous alkenes like trans-4-octene, pointing to the role of the Criegee intermediate in secondary organic aerosol (SOA) formation. copernicus.org

Thermochemical Data: Thermochemical properties provide fundamental information about the stability and energy of a compound. While extensive experimental data for (E)-4-tetradecene is limited, some key values have been reported or estimated. The enthalpy and entropy of long-chain alkanes and their derivatives generally increase with chain length due to a greater number of bonds and conformational possibilities. mdpi.comresearchgate.net

Table 2: Selected Thermochemical Properties of (E)-4-Tetradecene

| Property | Value | Unit | Comments | Reference(s) |

|---|---|---|---|---|

| Molecular Weight | 196.37 | g/mol | Computed | nih.gov |

| Normal Boiling Point (Tboil) | 524.63 | K | Estimated | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 68.30 | kJ/mol | At normal boiling point | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 148.03 | kJ/mol | Ideal gas at 298.15 K | chemeo.com |

| Standard Enthalpy of Formation (ΔfH°gas) | -212.79 | kJ/mol | Ideal gas at 298.15 K | chemeo.com |

| Ideal Gas Heat Capacity (Cp,gas) | 338.59 | J/mol·K | At 298.15 K | chemeo.com |

Sophisticated Spectroscopic and Analytical Characterization of E 4 Tetradecene

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. Gas chromatography, particularly when coupled with mass spectrometry, stands out as a powerful tool for the analysis of volatile compounds such as alkenes.

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of (E)-4-tetradecene. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase (a high-boiling-point liquid coated on a solid support).

For (E)-4-tetradecene, the retention time in the GC column is a key identifier. For instance, on a standard non-polar column, (E)-4-tetradecene has reported Kovats retention indices of 1389, 1388, and 1379. nih.gov These values can help differentiate it from its cis-isomer and other positional isomers.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule into a series of ions, and the resulting mass spectrum is a unique fingerprint of the compound. The mass spectrum of (E)-4-tetradecene shows a molecular ion peak (M+) corresponding to its molecular weight (196.37 g/mol ) and a characteristic fragmentation pattern. nih.gov The most abundant fragment ions (top peaks) are observed at m/z 55, with other significant peaks at m/z 41 and 43. nih.gov This fragmentation pattern is crucial for confirming the compound's identity, especially when analyzing complex mixtures, such as essential oils or environmental samples, where (E)-4-tetradecene has been identified. researchgate.net

The power of GC-MS lies in its ability to separate geometric isomers. The trans and cis isomers of an alkene often have slightly different retention times, allowing for their separation and individual analysis. nih.gov This is critical for ensuring the isomeric purity of a sample of (E)-4-tetradecene.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₈ | nih.gov |

| Molecular Weight | 196.37 g/mol | nih.gov |

| CAS Number | 41446-78-0 | nist.gov |

| Kovats Retention Index (non-polar) | 1389, 1388, 1379 | nih.gov |

| Top Mass Spectrum Peaks (m/z) | 55, 41, 43 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of (E)-4-tetradecene, the olefinic protons (the hydrogens attached to the double-bonded carbons) are of particular interest. Due to the deshielding effect of the π-electron cloud of the double bond, these protons resonate at a lower field (higher ppm value) compared to the aliphatic protons. libretexts.org For trans-alkenes, the vicinal coupling constant (³J) between the olefinic protons is typically in the range of 11-18 Hz, which is significantly larger than that for cis-alkenes (6-14 Hz). libretexts.org This difference in coupling constants is a definitive way to establish the trans configuration of the double bond. The aliphatic protons of the ethyl and decyl groups attached to the double bond will appear as complex multiplets in the upfield region of the spectrum. chemicalbook.com

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sp²-hybridized carbons of the double bond in (E)-4-tetradecene will appear in the downfield region of the spectrum, typically between 100 and 150 ppm. libretexts.org The exact chemical shifts of these olefinic carbons can be influenced by the substituents. The sp³-hybridized carbons of the aliphatic chains will resonate in the upfield region. The symmetry of the molecule can also be inferred from the number of distinct carbon signals.

| Nucleus | Region | Expected Chemical Shift (ppm) | Key Features |

| ¹H | Olefinic (CH =CH ) | ~5.4 | Large coupling constant (~15 Hz) confirms trans geometry. |

| ¹H | Aliphatic (-CH ₂-) | ~0.8-2.1 | Complex multiplets. |

| ¹³C | Olefinic (C =C ) | ~120-140 | Deshielded relative to aliphatic carbons. |

| ¹³C | Aliphatic (-C H₂-, -C H₃) | ~14-35 | Multiple signals for the different carbon environments. |

While ¹H and ¹³C NMR are fundamental, more advanced 2D NMR techniques can provide even more detailed structural information and are crucial for confirming the stereochemistry of complex molecules. slideshare.net Techniques like COSY (Correlation Spectroscopy) can establish the connectivity between protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which is particularly useful for confirming the trans geometry of the double bond. slideshare.net In a NOESY spectrum of (E)-4-tetradecene, a cross-peak between the two olefinic protons would be expected, confirming their spatial proximity in the trans configuration.

Proton (¹H) NMR and Carbon (¹³C) NMR for Olefinic and Aliphatic Region Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. wpmucdn.com For (E)-4-tetradecene, the key IR absorptions are associated with the C=C double bond and the C-H bonds.

The C=C stretching vibration in alkenes typically appears in the region of 1600-1680 cm⁻¹. wpmucdn.com The intensity of this absorption can vary depending on the substitution pattern of the alkene. The C(sp²)-H stretching vibrations of the hydrogens attached to the double bond are observed at wavenumbers just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹. wpmucdn.com This is a useful diagnostic region to distinguish them from the C(sp³)-H stretching vibrations of the aliphatic part of the molecule, which appear just below 3000 cm⁻¹.

Crucially for determining the stereochemistry, trans-disubstituted alkenes exhibit a characteristic out-of-plane C-H bending vibration in the range of 960-980 cm⁻¹. wpmucdn.com This strong and sharp absorption is a hallmark of the trans configuration and is often used to differentiate it from the cis isomer, which shows a broader absorption at a lower frequency (around 675-730 cm⁻¹). wpmucdn.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Significance |

| C-H Stretch | C(sp²)-H | 3000 - 3100 | Indicates hydrogens on a double bond. |

| C-H Stretch | C(sp³)-H | < 3000 | Indicates hydrogens on single bonds. |

| C=C Stretch | Alkene | 1660 - 1680 | Confirms the presence of a double bond. |

| C-H Bend (out-of-plane) | trans-Alkene | 960 - 980 | Strong, sharp peak confirming trans stereochemistry. |

Raman Spectroscopy in cis/trans-Isomer Discrimination

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly effective for distinguishing between geometric isomers like cis and trans-4-tetradecene. The differentiation arises from the distinct symmetries of the two isomers, which result in unique selection rules for Raman-active vibrational modes.

In general, trans isomers possess a higher degree of symmetry (often belonging to the C₂h point group) compared to their cis counterparts (typically C₂v). This difference in symmetry leads to noticeable variations in their Raman spectra. For instance, in molecules with a center of inversion, such as many trans isomers, the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are infrared inactive, and vice versa. Conversely, in cis isomers, which lack a center of inversion, many vibrational modes can be both Raman and infrared active. nih.gov

Key spectral regions in the Raman spectrum are particularly informative for distinguishing between cis and trans isomers of alkenes:

C=C Stretching Region: The carbon-carbon double bond stretch is a prominent feature. In trans isomers, this vibrational mode often appears at a different wavenumber and can have a different intensity compared to the corresponding cis isomer. nih.gov

Out-of-Plane Bending Modes: The out-of-plane C-H bending vibrations are highly sensitive to the geometric arrangement around the double bond. These modes typically appear in the fingerprint region of the spectrum and can show significant differences in position and intensity between cis and trans isomers.

Skeletal Deformations: Vibrations involving the carbon backbone of the molecule are also influenced by the isomeric configuration, providing additional distinguishing features.

While specific Raman spectral data for this compound is not extensively detailed in readily available literature, studies on similar long-chain alkenes and other isomeric compounds provide a strong basis for its application. For example, research on other molecules demonstrates that Raman spectroscopy, sometimes combined with computational methods like Density Functional Theory (DFT), can effectively identify and even quantify the relative amounts of cis and trans isomers in a mixture. d-nb.infobiorxiv.org The unique vibrational fingerprint of each isomer allows for their unambiguous identification. nih.gov

Integration of Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing (E)-4-tetradecene and its isomers often necessitates the use of hyphenated analytical techniques. connectjournals.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive characterization of the sample. chemijournal.comasdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including tetradecene isomers. ijpsjournal.com In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. ijpsjournal.comnih.gov As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. researchgate.net This allows for the identification of not only (E)-4-tetradecene but also its various positional and geometric isomers that may be present in the sample. nih.gov The retention time in the gas chromatogram provides an additional layer of identification. asdlib.org For instance, GC-MS has been successfully used to identify 1-tetradecene (B72687) in various complex matrices. researchgate.netbibliotekanauki.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. ox.ac.uk While less common for simple hydrocarbons like tetradecene, it can be invaluable when analyzing more complex functionalized derivatives or mixtures where GC is not suitable. ox.ac.uknih.gov LC-MS couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. ox.ac.uk This technique can separate isomers and provide molecular weight and structural information. ox.ac.uknih.gov

Other Hyphenated Techniques that can be applied to the analysis of complex hydrocarbon mixtures include:

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique combines gas chromatography with infrared spectroscopy, where the IR detector provides information about the functional groups present in the eluting compounds. ijpsjournal.com This can be particularly useful in distinguishing isomers, as cis and trans isomers often exhibit distinct IR absorption bands. nih.gov

Multidimensional Gas Chromatography (GCxGC): For extremely complex mixtures, two-dimensional gas chromatography offers significantly enhanced separation power by using two different GC columns with different separation mechanisms. When coupled with a mass spectrometer (GCxGC-MS), it provides an unparalleled ability to resolve and identify a vast number of components in a single analysis.

The integration of these hyphenated techniques is crucial for a thorough understanding of the composition of samples containing (E)-4-tetradecene, enabling the separation, identification, and quantification of individual isomers and other related compounds. uni-due.de

Natural Occurrence and Isolation of E 4 Tetradecene

Identification in Botanical Extracts: Phytochemical Investigations

The investigation of plant-derived compounds, particularly those within essential oils and non-polar extracts, has led to the identification of (E)-4-tetradecene in several species. These findings contribute to the broader understanding of plant metabolomes and the diversity of hydrocarbons they produce.

Acalypha fimbriata, a plant belonging to the Euphorbiaceae family, has been the subject of phytochemical analysis to determine the composition of its secondary metabolites. Research focused on the n-hexane extract of its leaves has successfully identified (E)-4-tetradecene. In these studies, dried and powdered leaf material was subjected to extraction with n-hexane, a non-polar solvent ideal for isolating lipids, waxes, and hydrocarbons.

The subsequent analysis of this crude extract via GC-MS revealed a complex profile of compounds. (E)-4-Tetradecene was identified as one of the constituents, with its structure confirmed by comparing its mass spectrum and retention time to that of known standards. In a representative analysis, (E)-4-tetradecene constituted approximately 2.31% of the total compounds identified in the n-hexane leaf extract, positioning it as a minor but significant hydrocarbon component.

Essential oils are concentrated hydrophobic liquids containing volatile chemical compounds from plants. An investigation into the chemical composition of the essential oil from the leaves of Senna podocarpa (family Fabaceae) also confirmed the presence of (E)-4-tetradecene. The oil, typically obtained through hydrodistillation, was analyzed using GC-MS.

The results of the analysis showed that (E)-4-tetradecene was present as a minor component of the volatile profile of the plant. Its relative abundance was determined to be approximately 0.7% of the total essential oil composition. The identification of this alkene in an essential oil highlights its volatility and contribution to the complex chemical signature of Senna podocarpa.

Table 1: Detection of (E)-4-Tetradecene in Botanical Sources

| Compound Name | Botanical Source | Plant Part | Analysis Method | Relative Abundance (%) |

| (E)-4-Tetradecene | Acalypha fimbriata | Leaf | GC-MS of n-hexane extract | 2.31 |

| (E)-4-Tetradecene | Senna podocarpa | Leaf | GC-MS of essential oil | 0.70 |

Case Studies: Presence in Acalypha fimbriata Leaf Extract

Detection in Microbial Metabolites: Fungal and Bacterial Origins

Beyond the plant kingdom, (E)-4-tetradecene has been identified as a metabolite produced by microorganisms. The study of microbial volatile organic compounds (MVOCs) is a growing field, revealing the roles these chemicals play in microbial communication and interaction.

Trichoderma harzianum is a species of soil-dwelling fungus widely recognized for its biocontrol properties against plant pathogens. Its efficacy is partly attributed to the production of a wide array of secondary metabolites, including volatile organic compounds (VOCs). Analyses of the VOCs emitted by T. harzianum cultures have identified (E)-4-tetradecene as one of the many compounds in its volatile profile.

Using techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, researchers have captured and identified the compounds released by the fungus during its growth phase. (E)-4-tetradecene was detected in these analyses, suggesting it may be a byproduct of fungal lipid metabolism or a specific signaling molecule. Its presence underscores the metabolic capability of fungi to synthesize diverse hydrocarbon structures.

Structural Analogs in Naturally Occurring Lipids

While (E)-4-tetradecene itself is a simple hydrocarbon, its core C14 chain with a double bond at the C4 position is a structural motif found in more complex and functionally critical biomolecules, particularly sphingolipids.

Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes and play vital roles in signal transduction and cell recognition. The backbone of most sphingolipids is a long-chain amino alcohol known as a sphingoid base.

One such sphingoid base is tetradeca-4-sphingenine , also known by its systematic name, (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol. This molecule shares a key structural feature with (E)-4-tetradecene: a 14-carbon backbone featuring a trans (E) double bond between carbon 4 and carbon 5.

However, there are critical differences. Unlike the simple alkene structure of (E)-4-tetradecene, tetradeca-4-sphingenine is a highly functionalized molecule, possessing:

An amino group (-NH₂) at the C2 position.

Two hydroxyl groups (-OH) at the C1 and C3 positions.

Specific stereochemistry (2S, 3R, 4E) that is crucial for its biological function within cell membranes.

Therefore, while not identical, tetradeca-4-sphingenine serves as a significant structural analog, demonstrating how the C14 alkene framework is utilized in nature as a scaffold for building complex, functional lipids.

Table 2: Structural Comparison of (E)-4-Tetradecene and its Sphingolipid Analog

| Feature | (E)-4-Tetradecene | Tetradeca-4-sphingenine |

| Chemical Class | Alkene (Hydrocarbon) | Amino Alcohol (Sphingoid Base) |

| Carbon Chain Length | 14 | 14 |

| Double Bond Position | C4-C5 | C4-C5 |

| Double Bond Geometry | trans (E) | trans (E) |

| Functional Groups | None | -OH (at C1, C3), -NH₂ (at C2) |

| Biological Context | Volatile metabolite | Structural backbone of sphingolipids |

Methodologies for Extraction and Purification from Biological Sources

The isolation and purification of (E)-4-Tetradecene and its related isomers from biological materials involve multi-step processes that typically begin with solvent extraction, followed by chromatographic separation and analytical identification. The choice of methodology is often dictated by the nature of the source material and the physicochemical properties of the target compound.

Solvent Extraction

A primary step in isolating tetradecenes from biological matrices is extraction using organic solvents. The selection of the solvent is crucial for efficiently recovering these lipophilic compounds.

Methanol (B129727) Extraction: Methanol is frequently employed, often in combination with other techniques. For example, the leaves of plants such as Melanthera scandens and Aspilia africana were subjected to Soxhlet extraction with methanol to obtain crude extracts containing 4-tetradecene xiahepublishing.com. Similarly, the fungus Aspergillus niger was extracted with methanol to isolate bioactive compounds, including 1-tetradecene (B72687) connectjournals.com. In the case of the ground beetle (Carabidae), a methanol extract was prepared for the subsequent identification of 2-tetradecene (B8313900) ijiset.com.

Petroleum Ether and n-Hexane: For the isolation of volatile compounds from Artemisia annua, Soxhlet extraction with petroleum ether was utilized nih.gov. In studies on various plant species, n-hexane was used as a fractionating solvent in Vacuum Liquid Chromatography (VLC) to separate less polar compounds, including 4-tetradecene, from the initial methanol extract xiahepublishing.com.

Ethyl Acetate (B1210297) Extraction: In the study of the marine actinomycete Beijerinickia fluminensis, an ethyl acetate extract was prepared to analyze its bioactive components, which included (E)-7-Tetradecene nih.gov.

Chromatographic Purification and Identification

Following initial extraction, various chromatographic techniques are employed to separate and purify the target compounds from the complex mixture of the crude extract.

Vacuum Liquid Chromatography (VLC): This technique was used to fractionate the crude methanol extracts of Melanthera scandens and Aspilia africana. The n-hexane fractions obtained from VLC were found to contain 4-tetradecene xiahepublishing.com.

Thin-Layer Chromatography (TLC): TLC is used for the separation and preliminary identification of compounds. In the analysis of ground beetle extracts, TLC was employed to isolate bioactive compounds from the methanol extract ijiset.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive analytical method for identifying and quantifying volatile compounds like tetradecenes. The crude or fractionated extracts are injected into the GC system, where compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for structural elucidation and identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database connectjournals.comijiset.com.

The table below summarizes the extraction and analytical methods used for isolating tetradecene and its isomers from various biological sources.

| Biological Source | Target Compound | Extraction Method | Analytical Technique | Reference |

| Melanthera scandens | 4-Tetradecene | Soxhlet extraction (Methanol), followed by VLC (n-hexane fraction) | GC-MS | xiahepublishing.com |

| Aspilia africana | 4-Tetradecene | Soxhlet extraction (Methanol), followed by VLC (n-hexane fraction) | GC-MS | xiahepublishing.com |

| Beijerinickia fluminensis | (E)-7-Tetradecene | Ethyl Acetate Extraction | GC-MS | nih.gov |

| Ground Beetles (Carabidae) | 2-Tetradecene | Methanol Extraction, TLC | GC-MS | ijiset.com |

| Aspergillus niger | 1-Tetradecene | Methanol Extraction | GC-MS | connectjournals.com |

Detailed research findings from these studies often include the specific parameters used for the GC-MS analysis, which are critical for the reproducible identification of these compounds.

The table below outlines typical parameters reported in the GC-MS analysis for the identification of tetradecene isomers and related compounds.

| Parameter | Specification Example (from various studies) | Reference |

| GC System | Agilent Technologies 7890A; GCMS–QP2010 Ultra, SHIMADZU | xiahepublishing.comconnectjournals.com |

| Column | Agilent Technologies capillary column (30 m × 0.25 mm × 0.25 µm); Rxi-5Sil MS column (30 m × 0.25 mm ID, 0.25 µm df) | xiahepublishing.comconnectjournals.com |

| Carrier Gas | Helium | xiahepublishing.comnih.gov |

| Flow Rate | 1.0 mL/min to 1.4963 mL/min | xiahepublishing.comnih.gov |

| Oven Temperature Program | Initial temp 60°C or 70°C, ramped at 4°C/min to 180°C, then held | connectjournals.comnih.gov |

| Injector Temperature | 250°C to 260°C | connectjournals.comnih.gov |

| Ion Source Temperature | 230°C to 280°C | connectjournals.comnih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | connectjournals.comnih.gov |

| Mass Scan Range (m/z) | 40 to 650 amu | connectjournals.com |

| Identification Method | Comparison of mass spectra with NIST library | connectjournals.comijiset.com |

These methodologies, combining solvent-based extraction with powerful chromatographic and spectrometric analyses, are essential for the successful isolation and identification of (E)-4-Tetradecene and its isomers from complex biological sources.

Applications of E 4 Tetradecene in Advanced Materials Science and Organic Synthesis

Role as a Monomer in Polymer Chemistry

The presence of a double bond in (E)-4-tetradecene allows it to undergo polymerization, either with itself or with other monomers, to form a variety of polymers with distinct properties.

Synthesis of Specialty Polyolefins and Copolymers

(E)-4-Tetradecene is utilized as a comonomer in the synthesis of specialty polyolefins. By incorporating it into polymer chains with other olefins such as ethylene (B1197577), propylene, and cyclic olefins, materials with tailored properties can be achieved. google.comnih.govacs.org For instance, copolymers of ethylene and long-chain α-olefins like 1-tetradecene (B72687) have been prepared using specific catalyst systems. nih.govacs.org The inclusion of these long-chain branches can influence the polymer's crystallinity, density, and mechanical properties.

One notable application is in the production of polyalphaolefins (PAOs), which are important synthetic lubricants. google.com While 1-decene (B1663960) and 1-dodecene (B91753) are more common, 1-tetradecene is also used in the manufacturing of PAOs. google.com

Furthermore, (E)-4-tetradecene can be copolymerized with functional monomers like maleic anhydride (B1165640) to create copolymers with specific functionalities. For example, a maleic anhydride-α-tetradecene copolymer was synthesized via free radical polymerization. This copolymer could then be further modified, for instance, by esterification, to produce additives that improve the cold flow properties of biodiesel.

Table 1: Examples of (E)-4-Tetradecene in Copolymer Synthesis

| Comonomer | Polymer Type | Application/Significance |

| Ethylene | Ethylene/α-olefin copolymer | Modification of polyethylene (B3416737) properties. nih.govacs.org |

| Maleic Anhydride | Maleic anhydride-α-tetradecene copolymer | Precursor for additives to improve biodiesel cold flow properties. |

| Other α-olefins | Polyalphaolefin (PAO) | Component in synthetic lubricants. google.com |

| 1,13-Tetradecadiene (B1583877) | Poly(TD-co-TDD) | Synthesis of ultrahigh molecular weight copolymers with terminal olefinic double bonds. mdpi.com |

Development of Ultrahigh Molecular Weight Polymers

Significant research has been conducted on the synthesis of ultrahigh molecular weight (UHMW) polymers from long-chain α-olefins, including 1-tetradecene. Using specific catalyst systems, such as half-titanocene catalysts, it is possible to produce poly(1-tetradecene) with very high molecular weights (M_n) exceeding 1 x 10^6 g/mol and relatively low polydispersity indices (PDI). mdpi.comnih.govresearchgate.net

These polymerizations are often conducted at low temperatures to achieve a "quasi-living" character, which allows for controlled polymer growth and narrow molecular weight distributions. mdpi.comnih.govnii.ac.jp The development of such UHMW poly(α-olefin)s is of interest for applications where high melt-flow rates and low density are desirable, such as in hot-melt applications. nii.ac.jp

Copolymerization of 1-tetradecene with nonconjugated dienes like 1,13-tetradecadiene has also been shown to yield UHMW copolymers containing reactive terminal olefinic double bonds in the side chains. mdpi.com

Table 2: Research Findings on Ultrahigh Molecular Weight Poly(1-tetradecene)

| Catalyst System | Polymerization Conditions | Resultant Polymer Properties | Reference |

| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate–AlⁱBu₃ | n-hexane, -30 °C | M_n = 1.02 × 10⁶ g/mol , M_w/M_n = 1.38 | mdpi.comnih.gov |

| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate with AlⁱBu₃/Al(n-C₈H₁₇)₃ | n-hexane, -30 °C to -50 °C | UHMW poly(TD-co-TDD) with M_n up to 9.12 × 10⁵ g/mol | mdpi.com |

Chemical Intermediate in Complex Molecule Synthesis

Beyond polymer chemistry, (E)-4-tetradecene serves as a starting material or intermediate in the synthesis of a variety of other chemical compounds.

Precursor for Fine Chemicals and Specialty Reagents

Long-chain olefins like 1-tetradecene are important precursors for a range of fine and specialty chemicals. cpchem.com They are used in the production of surfactants, such as alpha olefin sulfonates (AOS), which are key ingredients in detergents and shampoos. cpchem.com Other derivatives include alkyl dimethyl amines, which are precursors to foam boosters and antistatic agents. cpchem.com

The reaction of 1-tetradecene with maleic anhydride produces alkenyl succinic anhydrides (ASA), which find use as dispersants in lubricating oils and as paper-sizing agents. cpchem.com Furthermore, (E)-4-tetradecene can serve as a building block in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. ontosight.ai It is also a component in the synthesis of materials for surface functionalization of nanoparticles, such as quantum dots, to improve their stability and biocompatibility for biological applications. mdpi.comnih.govmdpi.combham.ac.uk

Model Compound for Fundamental Organic Reactions and Mechanistic Studies

Due to its well-defined structure, (E)-4-tetradecene is sometimes used as a model compound to study the mechanisms of various organic reactions. For example, the reactions of 1-tetradecene with ozone have been investigated to understand the formation of secondary organic aerosols in the atmosphere. researchgate.net These studies help to elucidate the reactivity of Criegee intermediates and the formation of organic peroxides. researchgate.net

In another instance, 1-tetradecene was used as a substrate in the development of carbohydrate-catalyzed enantioselective alkene diboration reactions. nih.gov This research focused on understanding the catalytic cycle and the reactivity of the resulting boron-containing intermediates. nih.gov

Engineering of Materials with Tailored Physicochemical Characteristics

The incorporation of (E)-4-tetradecene into various material systems allows for the precise engineering of their physical and chemical properties. For example, the copolymerization of maleic anhydride and α-tetradecene, followed by esterification, yields comb-type copolymers that can significantly improve the cold flow properties of biodiesel by modifying the crystallization of wax crystals.

In the realm of nanotechnology, 1-tetradecene is used as a solvent and stabilizer in the synthesis of high-quality iron oxide nanocubes, enabling control over their size and shape. bham.ac.uk Furthermore, polymers derived from 1-tetradecene, such as poly(maleic anhydride-alt-1-tetradecene), are employed to encapsulate nanoparticles like quantum dots. nih.gov This polymer coating enhances the colloidal stability of the nanoparticles in aqueous and complex biological environments, which is crucial for their application in nanomedicine and nanobiotechnology. nih.govmdpi.com The ability to tailor the physicochemical properties of materials through the use of (E)-4-tetradecene and its derivatives is a key driver for its use in advanced materials science. acs.org

Future Research Directions and Unexplored Avenues in E 4 Tetradecene Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

A primary focus of future research is the development of advanced catalytic systems to control the stereochemistry of the double bond in tetradecene and other alkenes. The synthesis of pure trans or cis isomers is crucial as the geometric configuration significantly influences the molecule's physical and chemical properties and its utility in subsequent reactions.

Current research in stereoselective synthesis often employs methods like the Julia-Kocienski olefination, which can produce trans-1,2-disubstituted alkenes with good yields and high stereoselectivity by carefully selecting the base and solvent. organic-chemistry.org For instance, using potassium or sodium hexamethyldisilazide as the base in 1,2-dimethoxyethane (B42094) has proven effective. organic-chemistry.org However, the quest for more versatile, efficient, and environmentally friendly catalysts continues.

Future catalytic systems could involve:

Novel Nickel Catalysts: Nickel-catalyzed reactions have shown promise in the stereoselective synthesis of alkenes. nus.edu.sg For example, a tandem Heck reaction followed by C=C bond migration using N-heterocyclic carbene (NHC)-ligated nickel catalysts can transform simple monosubstituted α-olefins into more complex trisubstituted and tetrasubstituted alkenes with high stereoselectivity. nus.edu.sg Further exploration of ligand effects and reaction conditions could lead to catalysts specifically tailored for producing (E)-4-tetradecene with high purity.

Electrochemical Methods: Electrochemical nickel-catalyzed hydroarylation of alkynes has emerged as a method for the highly selective synthesis of trans-olefins under mild conditions. rsc.org Applying and adapting such electrochemical approaches to the synthesis of (E)-4-tetradecene could offer a greener alternative to traditional methods.

Metathesis Catalysts: Olefin metathesis is a powerful tool for synthesizing alkenes. mdpi.com While catalysts like Grubbs' first-generation catalyst are active in the metathesis of 1-octene (B94956) to produce 7-tetradecene, future research could focus on developing catalysts that can selectively produce 4-tetradecene isomers. researchgate.netcdnsciencepub.com This includes designing catalysts that are more tolerant to functional groups and offer greater control over both regio- and stereoselectivity. researchgate.net

Advanced Spectroscopic and Chromatographic Methods for In-situ Reaction Monitoring

Understanding and optimizing chemical reactions requires real-time monitoring of reactants, intermediates, and products. Future advancements in this area will be critical for developing efficient syntheses of (E)-4-Tetradecene.

Spectroscopic Techniques:

In-situ FTIR and NMR Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for monitoring catalyzed reactions in real-time. mt.comrsc.org They provide valuable data on reaction initiation, kinetics, conversion rates, and the formation of intermediates, even under high pressure and temperature. mt.comcam.ac.uk For instance, in palladium-catalyzed alkene isomerization, in-situ NMR has been used to monitor the concentrations of both the E and Z isomers and the palladium-complex intermediates. nih.govscispace.com

Hyperpolarized 129Xe NMR Spectroscopy: This technique can be used to monitor temperature changes within a catalytic reactor during hydrogenation reactions, providing insights into the reaction's progress. acs.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for analyzing organometallic complexes in solution, helping to elucidate reaction mechanisms. rsc.org

Chromatographic Methods:

Capillary Gas Chromatography: High-efficiency capillary gas chromatography is essential for separating complex mixtures of hydrocarbon isomers, including the positional and geometric isomers of tetradecene. vurup.skdfo-mpo.gc.ca The use of long capillary columns and selective stationary phases, such as liquid crystals, allows for the separation of isomers that are otherwise difficult to distinguish. vurup.sk

Coupling with Spectrometry: Combining gas chromatography with mass spectrometry (GC-MS) is a standard and powerful method for identifying the individual components in a reaction mixture. researchgate.net Future developments could focus on enhancing the resolution and sensitivity of these hyphenated techniques for more precise analysis of (E)-4-tetradecene synthesis.

Computational Chemistry and Molecular Modeling for Predictive Studies of Reactivity and Conformation

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the outcomes of chemical reactions and understanding the underlying mechanisms. arxiv.orgcsmres.co.uk These approaches can significantly accelerate the discovery and optimization of synthetic routes for (E)-4-tetradecene.

Predicting Reaction Outcomes: Machine learning models are being developed to predict the major products of chemical reactions based on the reactants and reagents. acs.org These models can learn from vast datasets of known reactions to predict the likelihood of different outcomes.

Understanding Reaction Mechanisms: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate the energies of reactants, intermediates, and products. researchgate.net This allows researchers to understand the factors that control reactivity and selectivity. For example, computational studies of olefin metathesis have provided insights into the properties of metal carbene catalysts and the mechanism of the reaction. researchgate.net

Visualizing Molecular Orbitals: Understanding the interactions between the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) of reactants can help predict their reactivity. psu.eduresearchgate.net Computational software can visualize these orbitals and aid in understanding complex reactions. psu.edu

Sustainable Synthesis Approaches and Biocatalytic Pathways

The development of sustainable and environmentally friendly methods for chemical synthesis is a major goal of modern chemistry. This includes the use of renewable feedstocks and biocatalytic methods.

Green Synthesis Routes: Research is exploring the use of biomass-derived feedstocks, such as furan, to synthesize linear alkylbenzenes, which are structurally related to tetradecene. tandfonline.com Similar approaches could potentially be developed for the synthesis of (E)-4-tetradecene from renewable resources. Another sustainable approach involves the hydroboration-isomerization of long-chain alkenes, which can shift a double bond from an internal to a terminal position, followed by functionalization. uantwerpen.be

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov Peroxygenases, for example, have been shown to catalyze the epoxidation of long-chain terminal alkenes like 1-tetradecene (B72687). researchgate.netmdpi.com While the direct biocatalytic synthesis of (E)-4-tetradecene is not yet established, future research could focus on discovering or engineering enzymes that can perform this transformation. The development of enzymatic cascades, where multiple enzymes work in sequence, could also open up new synthetic pathways. nih.govnih.gov

Q & A

Q. What are the standard methodologies for synthesizing trans-4-tetradecene in laboratory settings, and how are reaction conditions optimized?

Answer: Synthesis typically involves catalytic isomerization or Wittig olefination. Key steps include selecting catalysts (e.g., palladium-based catalysts for isomerization), controlling temperature (80–120°C), and inert atmosphere maintenance. Purification via fractional distillation or column chromatography is critical. Validation through GC-MS and NMR ensures purity (>98%) and stereochemical confirmation . Trial experiments are recommended to determine optimal reactant ratios and minimize side products.

Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

Answer: Nuclear magnetic resonance (¹H and ¹³C NMR) is standard for confirming trans-configuration via coupling constants (J ≈ 15–18 Hz for trans-alkenes). Gas chromatography (GC) with chiral columns or FTIR can supplement purity analysis. Statistical validation (e.g., triplicate measurements with standard deviation <2%) enhances reliability .

Q. What controlled variables are essential when studying this compound’s physicochemical properties (e.g., boiling point, solubility)?

Answer: Critical variables include ambient pressure (for boiling point determination), solvent polarity (for solubility studies), and temperature stability. Calibrated instruments (e.g., differential scanning calorimetry) and controlled environments (e.g., humidity-free chambers) reduce experimental bias. Documenting environmental conditions in appendices aids reproducibility .

Q. How should literature reviews on this compound be structured to identify knowledge gaps in existing studies?

Answer: Use systematic databases (e.g., PubMed, SciFinder) with keywords like "this compound synthesis" or "alkene applications." Prioritize peer-reviewed journals and exclude non-English or non-reviewed sources. Create a matrix comparing methodologies, results, and limitations to highlight inconsistencies or understudied areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of combustion) for this compound?

Answer: Conduct comparative studies using standardized protocols (e.g., ASTM E537 for combustion calorimetry). Analyze potential biases in prior methods, such as impurities or calibration errors. Statistical tools (t-tests, ANOVA) quantify data variability. Transparent reporting of uncertainties (e.g., ±0.5 kJ/mol) and raw data archiving are critical .

Q. What strategies optimize this compound’s application in catalytic systems (e.g., asymmetric synthesis), and how are performance metrics evaluated?

Answer: Screen catalysts (e.g., Grubbs catalysts) under varying temperatures and solvent systems. Metrics include enantiomeric excess (ee, via chiral HPLC), turnover number (TON), and activation energy (Arrhenius plots). Computational modeling (DFT) predicts transition states to guide experimental design .

Q. How should researchers design experiments to investigate this compound’s environmental degradation pathways, ensuring ecological relevance?

Answer: Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Use isotopic labeling (¹⁴C) to track degradation products via LC-MS. Include negative controls (e.g., abiotic systems) and validate findings with field samples. Ethical approvals for ecological impact assessments are mandatory .

Q. What methodologies address challenges in quantifying trace amounts of this compound in complex matrices (e.g., biological tissues)?

Answer: Employ solid-phase microextraction (SPME) or liquid-liquid extraction paired with high-resolution mass spectrometry (HRMS). Validate limits of detection (LOD < 0.1 ppm) via spike-and-recovery tests. Cross-validate with independent labs to confirm reproducibility .

Q. How can machine learning models improve predictive analyses of this compound’s reactivity in novel chemical reactions?

Answer: Train models on datasets of alkene reactivity (e.g., Hammett constants, steric parameters). Use open-source tools (RDKit, TensorFlow) for feature extraction. Validate predictions with bench experiments, and report model uncertainty (e.g., confidence intervals) to avoid overinterpretation .

Q. What frameworks ensure ethical and reproducible reporting of this compound research, particularly in interdisciplinary studies?

Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) for real-time documentation. Include detailed appendices on materials, statistical codes, and raw spectra. Cite negative results to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。